molecular formula C15H12N2O2S B3827616 N-phenyl-3-quinolinesulfonamide

N-phenyl-3-quinolinesulfonamide

Cat. No.: B3827616
M. Wt: 284.3 g/mol
InChI Key: XRMIAFDNMKJZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-3-quinolinesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, with a molecular formula of C15H12N2O2S and a molecular weight of 284.33 g/mol . This quinoline-sulfonamide hybrid is primarily investigated for its potential as a multi-target therapeutic agent. Research indicates that structurally similar quinoline-sulfonamide derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO-A and MAO-B), making them promising leads for the study of Alzheimer's disease . Furthermore, quinoline-sulfonamide compounds have demonstrated potent inhibitory effects on metallo-β-lactamases (MBLs), specifically NDM-1, an enzyme that confers antibiotic resistance in bacteria. These inhibitors can restore the efficacy of antibiotics like meropenem against resistant strains, positioning them as valuable tools in the fight against superbugs . Additional research into N-phenylsulfonamide derivatives shows they can also inhibit carbonic anhydrase (CA) I and II isoenzymes, which are important therapeutic targets for conditions like glaucoma, edema, and osteoporosis . The mechanism of action for these effects typically involves the sulfonamide group coordinating with zinc ions in the active site of metalloenzymes, such as CAs and NDM-1, while the quinoline ring engages in hydrophobic interactions within the enzyme's binding pocket . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-phenylquinoline-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,17-13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMIAFDNMKJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-Chloro-3-quinolinesulfonamides

  • Structure: Features a chlorine substituent at the 4-position of the quinoline ring and a sulfonamide group at the 3-position.
  • Reactivity : The 4-chloro group is meta- and ortho-activated by the electron-withdrawing sulfonamide, enabling nucleophilic substitution reactions (e.g., amination) .
  • Applications : Used as intermediates for synthesizing bioactive molecules, including enzyme inhibitors .

b. (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides

  • Structure: Combines a 5-chloro-8-hydroxyquinoline core with a styryl-linked benzenesulfonamide.
  • Key Features : The hydroxy and chloro groups enhance hydrogen bonding and halogen interactions, improving target affinity.
  • Synthesis: Prepared via sulfonylation of pre-functionalized quinoline intermediates in pyridine/DMAP .

c. 3-Sulfonylquinolines

  • Structure : 3-Sulfonyl group replaces the sulfonamide, altering electronic properties.
  • Synthesis: Achieved via Knoevenagel condensation/aza-Wittig cascades, with yields influenced by base selection (e.g., piperidine vs. diethylamine) .

d. 3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with N-phenyl and 3-chloro substituents.
  • Applications: Monomer for polyimide synthesis, requiring high purity for polymer applications .
Pharmacological and Chemical Properties
Compound Key Substituents Reactivity/Applications References
N-Phenyl-3-quinolinesulfonamide 3-SO₂NH₂, N-Ph Enzyme inhibition (inferred from analogs)
4-Chloro-3-quinolinesulfonamide 4-Cl, 3-SO₂NH₂ Nucleophilic substitution (amination)
Benzenesulfonamide derivatives 5-Cl, 8-OH, styryl linker Antimicrobial/antifungal activity
3-Sulfonylquinolines 3-SO₂R High-yield synthesis routes
3-Chloro-N-phenyl-phthalimide 3-Cl, N-Ph Polyimide precursor

Q & A

Q. What are the common synthetic routes for N-phenyl-3-quinolinesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols such as Knoevenagel condensation followed by an aza-Wittig reaction. For example, using o-azidobenzaldehyde and β-ketosulfonamides, the reaction proceeds in acetonitrile at 95°C for 6 hours. Optimization studies show that organic bases like piperidine significantly improve yields compared to diethylamine (Table 1, ). Key parameters include temperature control (95°C), solvent choice (MeCN), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms regioselectivity of the quinoline core and sulfonamide substitution, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for pharmacological studies .

Q. What are the typical chemical reactions involving the sulfonamide and quinoline moieties in this compound?

Methodological Answer: The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation) under basic conditions, while the quinoline ring participates in electrophilic aromatic substitution (e.g., halogenation). For example, bromination at the 6-position of the quinoline core requires Lewis acids like FeBr₃ in dichloromethane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for anti-proliferative activity?

Methodological Answer: SAR studies involve systematic modification of substituents on the quinoline and phenyl groups. For instance, introducing electron-withdrawing groups (e.g., -Cl at the 6-position) enhances cytotoxicity against cancer cell lines (IC₅₀ values <10 µM). Molecular docking with targets like PI3K or tubulin helps rationalize activity; docking scores correlate with experimental IC₅₀ values . Dose-response assays (e.g., MTT) validate potency across derivatives .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:

  • Standardize protocols (e.g., 10% fetal bovine serum in DMEM for 48-hour exposure).
  • Use isogenic cell lines to eliminate genetic variability.
  • Validate findings with orthogonal assays (e.g., apoptosis via Annexin V staining alongside MTT) .

Q. How can molecular docking elucidate the mechanism of action of this compound as a kinase inhibitor?

Methodological Answer: Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding poses in kinase ATP-binding pockets. For example, the sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Glu883 in PI3Kγ), while the quinoline core engages in π-π stacking with hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer: Scale-up risks include racemization during sulfonamide coupling. Mitigation strategies:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during β-ketosulfonamide synthesis.
  • Optimize catalytic asymmetric conditions (e.g., BINAP-Ru complexes for hydrogenation).
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-3-quinolinesulfonamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-3-quinolinesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.